2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide
Description
2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a benzyl group, and a pyridine moiety, making it a versatile candidate for numerous chemical and biological applications.
Properties
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)21-12-17(13-21)25-14-19(24)22(18-9-5-6-10-20-18)11-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGEJAQSFYJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.
Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Benzyl and Pyridine Groups: The final step involves coupling the acetylated azetidine with benzyl and pyridine derivatives. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions such as elevated temperatures or the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous analytical methods to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interactions: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
Azetidine Derivatives: Compounds with azetidine rings but different substituents, such as 2-(1-ethylazetidin-3-yl)oxy-N-benzylacetamide.
Pyridine Derivatives: Compounds with pyridine rings but different functional groups, such as N-benzyl-N-pyridin-2-ylacetamide.
Benzyl Derivatives: Compounds with benzyl groups but different ring systems, such as N-benzyl-N-pyridin-2-ylacetamide.
The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
